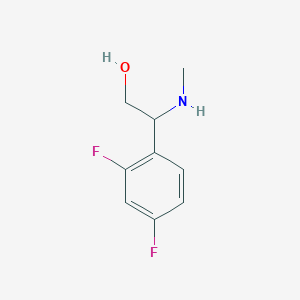

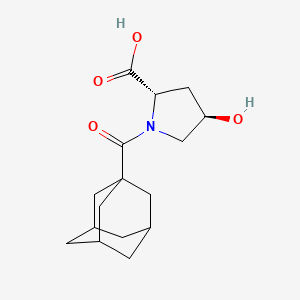

2-(2,4-Difluorophenyl)-2-(methylamino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction parameters, such as raw material ratio, reaction time, and temperature, are optimized to achieve a high yield of 88.5% under specific conditions (115 °C for 4 hours) . This information could be relevant when considering the synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)ethanol, as similar reaction conditions and optimization strategies might be applicable.

Molecular Structure Analysis

The molecular structure of this compound is not analyzed in the provided papers. However, the papers do mention structural groups such as Aryl Alkyl Alcohols (AAAs), which include a diverse class of fragrance ingredients with an aryl group bonded to an alcohol group . This structural information is pertinent as it provides a basis for understanding the potential reactivity and interactions of the aryl and alcohol functional groups in similar compounds.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to this compound. However, the synthesis paper does provide an example of a nucleophilic substitution reaction that could be relevant to the synthesis of similar compounds. Understanding the reactivity of the functional groups present in the compound can help predict its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical properties such as density and surface tension of aqueous solutions of related compounds like 2-(methylamino)-ethanol are discussed . The study presents data over a range of temperatures and amine compositions, which is important for applications in gas treating. While the exact properties of this compound are not provided, the behavior of similar compounds in solution can offer insights into its expected physical properties.

Scientific Research Applications

Chiral Intermediate in Drug Synthesis

2-(2,4-Difluorophenyl)-2-(methylamino)ethanol serves as a vital chiral intermediate in the synthesis of various drugs. For example, it's involved in the creation of Ticagrelor, an effective treatment for acute coronary syndromes. One study demonstrated the use of a ketoreductase (KRED) KR-01 to transform related compounds into chiral alcohols, which then serve as intermediates in drug synthesis. This enzymatic process is noted for its high conversion rate, purity, and suitability for industrial applications (Guo et al., 2017).

Physicochemical Properties of Amine Mixtures

Research has been conducted on the densities and viscosities of aqueous ternary mixtures containing 2-(methylamino)ethanol and other compounds. This information is crucial in various scientific fields, including material science and chemical engineering. The studies provide valuable data on how these mixtures behave under different temperatures and compositions, which is essential for designing and optimizing industrial processes (Álvarez et al., 2006).

CO2 Capture Efficiency

2-(methylamino)ethanol has been studied for its efficiency in capturing CO2. It forms liquid carbonated species when reacting with CO2, which is significant for environmental applications like carbon capture. Studies show that solvent-free alkanolamines, including 2-(methylamino)ethanol, can efficiently capture CO2, demonstrating over 90% efficiency in certain setups. This research is pivotal in developing environmentally friendly and efficient methods for CO2 capture (Barzagli et al., 2016).

Membrane Formation and Vapor Permeation

2-(methylamino)ethanol is also significant in the field of material science, particularly in membrane formation and vapor permeation. A study focusing on a novel aromatic polyamide, synthesized using a diamine derivative of 2-(methylamino)ethanol, explored the effects of various coagulation media on membrane morphology and vapor permeation performance. This research is crucial in developing new materials with specific permeation properties for industrial applications (Fan et al., 2002).

Preformulation Studies

In the pharmaceutical industry, preformulation studies of compounds like this compound are crucial. One such study developed a method for quantifying this compound and investigating its degradation kinetics and mechanism. Understanding the stability and reaction pathways of such compounds is vital for drug development and formulation (Guo et al., 2012).

properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-(methylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQREOUPNNFYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)

![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006784.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)

![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)

![Methyl 3-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3006796.png)